Sterenin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25NO7 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[7-hydroxy-2-(2-hydroxyethyl)-6-(3-methylbut-2-enyl)-3-oxo-1H-isoindol-5-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C23H25NO7/c1-12(2)4-5-15-19(31-23(30)20-13(3)8-14(26)9-18(20)27)10-16-17(21(15)28)11-24(6-7-25)22(16)29/h4,8-10,25-28H,5-7,11H2,1-3H3 |
InChI Key |
HVNLWMCBYLOMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CN(C(=O)C3=C2)CCO)O)CC=C(C)C)O)O |
Synonyms |
sterenin A |
Origin of Product |
United States |
Biosynthetic Pathways and Enzyme Mechanisms for Sterenin a
Proposed Biosynthetic Precursors and Intermediates of Sterenin A
Information regarding the proposed biosynthetic precursors and intermediates of this compound is not available in the current scientific literature.
Enzymatic Transformations in this compound Biosynthesis
Identification of Key Biosynthetic Enzymes
There are no identified key biosynthetic enzymes for this compound in published research.
Mechanistic Characterization of Enzyme Reactions
The mechanistic characterization of enzyme reactions in this compound biosynthesis has not been reported.
Genetic Basis of this compound Biosynthesis
Elucidation of Gene Clusters Involved in Sterenin Production
No gene clusters involved in the production of this compound have been elucidated.
Molecular Biology Approaches to Pathway Engineering
There are no documented molecular biology approaches for the pathway engineering of this compound.
Comparative Biosynthesis with Other Fungal Natural Products
The biosynthesis of this compound, as a sesterterpenoid, shares fundamental principles with the formation of a vast array of other fungal terpenoids. However, the specific cyclization and modification reactions give rise to the distinct chemical structures and biological activities of these compounds. A comparative analysis with other fungal natural products, such as the structurally related sesterterpenoids, and even different classes of terpenoids like diterpenoids, can provide valuable insights into the shared and divergent enzymatic strategies employed by fungi.
Fungal sesterterpenoid biosynthesis is characterized by the action of bifunctional enzymes known as sesterterpene synthases. These enzymes possess both a prenyltransferase (PT) domain, which synthesizes the C25 precursor geranylfarnesyl pyrophosphate (GFPP), and a terpene synthase (TS) domain, which catalyzes the intricate cyclization of GFPP to form the foundational sesterterpene scaffold. Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, further diversify the final structures.
In the case of this compound, a dedicated sesterterpene synthase in Stereum sp. is presumed to cyclize GFPP into a specific carbocation intermediate. This intermediate would then undergo a series of rearrangements and quenching steps to yield the characteristic polycyclic core of this compound. The final steps in the pathway would likely involve oxidative modifications to introduce the various hydroxyl and carbonyl functionalities present in the mature molecule.
To better understand the unique aspects of this compound's formation, a comparison with the biosynthetic pathways of other fungal terpenoids is illustrative. For instance, the biosynthesis of vibralactone (B1257129), a meroterpenoid produced by the related fungus Boreostereum vibrans, also involves a prenylation step, highlighting a common enzymatic tool in fungal secondary metabolism. However, the subsequent cyclization and rearrangement cascades diverge significantly to produce the distinct vibralactone skeleton.
Similarly, a comparison with the biosynthesis of cyathane diterpenoids, another class of terpenoids produced by basidiomycete fungi, reveals both commonalities and differences. Cyathane diterpenoids are derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP) and are characterized by a 5-6-7 tricyclic ring system. While the initial stages of precursor formation differ from sesterterpenoids in the number of isoprene (B109036) units, the fundamental principles of terpene synthase-catalyzed cyclization and subsequent enzymatic modifications are conserved.
The table below provides a comparative overview of the key features of the biosynthetic pathways for this compound (hypothetical), vibralactone, and cyathane diterpenoids.
| Feature | This compound (Hypothetical) | Vibralactone | Cyathane Diterpenoids |
| Producing Organism | Stereum sp. | Boreostereum vibrans | Various Basidiomycetes |
| Precursor | Geranylfarnesyl Pyrophosphate (GFPP) | Aromatic precursor + Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate (GGPP) |
| Key Enzyme Class | Sesterterpene Synthase | Prenyltransferase, Oxidoreductases | Diterpene Synthase |
| Carbon Skeleton | Sesterterpenoid | Meroterpenoid | Diterpenoid (5-6-7 tricyclic) |
| Biosynthetic Steps | Cyclization, Oxidation | Prenylation, Oxidative cleavage, Cyclization | Cyclization, Rearrangement, Oxidation |
This comparative approach underscores the modularity and evolutionary adaptability of fungal secondary metabolic pathways. While the fundamental enzymatic machinery for building complex carbon skeletons is often conserved, subtle variations in enzyme function and substrate specificity lead to the vast chemical diversity observed in fungal natural products. Further research into the specific enzymes and gene clusters governing this compound biosynthesis is necessary to fully appreciate its unique molecular architecture and to potentially harness its biosynthetic machinery for the production of novel bioactive compounds.
Total Chemical Synthesis of Sterenin a
Retrosynthetic Analysis of the Sterenin A Skeleton
Retrosynthetic analysis is a crucial technique in planning organic syntheses, involving the stepwise deconstruction of a target molecule into simpler, readily available precursor structures. wikipedia.org This process helps identify potential synthetic routes and key disconnections. For this compound, a retrosynthetic analysis would typically focus on disconnecting bonds that simplify the complex ring system and allow for the controlled introduction of functional groups and stereochemistry. youtube.com Early disconnections might target the bonds forming the isoindolinone core or those connecting appended side chains. Identifying suitable synthetic equivalents for the resulting synthons is a key aspect of this analysis. wikipedia.org
Early Strategies and Challenges in this compound Total Synthesis
Early efforts towards the total synthesis of this compound and related isoindolinone natural products faced several challenges. The construction of the substituted benzenoid ring and the formation of the nitrogen-containing heterocyclic core required robust and efficient methodologies. rawdatalibrary.netresearchgate.net Achieving control over the stereochemistry of the chiral centers present in the molecule was another significant hurdle. ethz.ch Initial strategies likely explored various methods for forming the central ring system, potentially involving cycloaddition reactions or stepwise annulation sequences. Challenges included regioselectivity in ring formation and diastereoselectivity or enantioselectivity in creating the desired stereoisomers.
The first total synthesis of sterenins A, C, and D was reported by Shinozuka and coworkers in 2008. researchgate.netmdpi.com This work represented a significant step forward in accessing these natural products.
Modern Approaches to the Construction of the this compound Core Structure
Modern approaches to the synthesis of the this compound core structure have leveraged innovative methodologies to overcome earlier challenges. A notable strategy involves the de novo assembly of the benzenoid ring. rawdatalibrary.netresearchgate.netnih.gov
De Novo Assembly of the Benzenoid Ring
De novo assembly of the benzenoid ring is a powerful strategy that constructs the aromatic core from acyclic or simpler cyclic precursors, rather than functionalizing a pre-existing benzene (B151609) ring. rawdatalibrary.netnih.gov One approach that has been applied to the synthesis of isoindolinone natural products, including this compound, is the use of the hexadehydro-Diels-Alder (HDDA) reaction. rawdatalibrary.netnih.gov This reaction involves the thermal cyclization of enediynes or related systems to generate highly reactive benzyne (B1209423) intermediates, which are then trapped in situ to form the aromatic ring. researchgate.net In the context of this compound synthesis, a key isoindolinone-forming HDDA reaction has been developed involving a substrate motif where an amide carbonyl group is conjugated to the 1,3-diyne component. rawdatalibrary.net This approach allows for the efficient construction of the substituted benzenoid core with the necessary functionalization for subsequent steps.
Development of Novel Synthetic Methodologies Inspired by this compound
The synthetic challenges posed by complex natural products like this compound often stimulate the development of novel synthetic methodologies. beilstein-journals.orgbu.edu The need for efficient and stereoselective routes to construct the unique structural features of this compound has likely driven research into new reactions and strategies. For instance, the successful application of the HDDA reaction for the de novo assembly of the isoindolinone core in this compound synthesis has demonstrated the utility of this approach for constructing similar scaffolds and may inspire its application to other natural products or complex molecules. rawdatalibrary.netresearchgate.net The pursuit of efficient stereoselective transformations for installing the chiral centers in this compound could also lead to the development of new asymmetric catalysts or methodologies. encyclopedia.pubmdpi.comrsc.org
Comparative Analysis of Different Total Synthesis Routes
While the provided search results mention the first total synthesis of this compound researchgate.netmdpi.com, a detailed comparative analysis of different total synthesis routes requires access to specific synthetic schemes and reported yields, conditions, and numbers of steps for each route. Without this detailed information from multiple reported syntheses, a comprehensive comparative analysis is limited. However, a general comparative analysis would typically evaluate routes based on:
Step Economy: Favoring routes with fewer steps and protecting group manipulations.
Atom Economy: Maximizing the incorporation of atoms from starting materials into the final product.
Stereochemical Control: Assessing the effectiveness of strategies for controlling relative and absolute stereochemistry.
Use of Novel Methodologies: Highlighting routes that employ innovative or particularly effective chemical transformations.
Accessibility of Starting Materials: Considering the cost and availability of the initial building blocks.
Different synthetic routes may prioritize different aspects. For example, an initial synthesis might focus on proving the structure, while later routes might aim for improved efficiency or scalability. organic-chemistry.org The development of a de novo assembly strategy for the benzenoid ring, as discussed earlier, represents a distinct approach compared to methods that might involve functionalizing a pre-existing aromatic precursor. rawdatalibrary.net A comparative analysis would delve into the specific reactions and sequences employed in each reported synthesis to highlight their strengths and weaknesses.
Structure Activity Relationship Sar Investigations of Sterenin a and Its Derivatives
Systematic Modification and Design of Sterenin A Analogues
The systematic modification of this compound involves the chemical synthesis of analogues where specific parts of the molecule are altered. This process allows researchers to probe the importance of different functional groups and structural motifs for biological activity oncodesign-services.com. Strategies for analogue design can include modifying peripheral substituents, altering the core scaffold, or introducing entirely new chemical functionalities. The synthesis of natural products and their analogues, such as isoindolinone derivatives which include this compound, can be achieved through various chemical methodologies, including de novo assembly of core rings acs.orgresearchgate.net. Such synthetic approaches provide access to a range of related compounds for SAR studies researchgate.netresearchgate.net.
Elucidation of Pharmacophoric Elements for Target Interactions
The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response preprints.orgmdpi.comlongdom.org. Elucidating the pharmacophoric elements of this compound involves identifying the key structural features that interact with its biological targets. This can involve analyzing the binding modes of this compound and its active analogues to target proteins or receptors preprints.orgmdpi.comlongdom.orgnih.gov.
Influence of Peripheral Substituents on Biological Activity
Peripheral substituents on the this compound core structure can significantly influence its biological activity. Changes to these groups can affect properties such as solubility, lipophilicity, electronic distribution, and the ability to form hydrogen bonds or other interactions with a target slideshare.net. Studies on other compound classes have shown that even minor modifications to peripheral groups can lead to substantial changes in pharmacological properties slideshare.netmdpi.com. While specific detailed data on this compound peripheral substituent modifications were not extensively found in the search results, the general principles of SAR dictate that such alterations would be a key aspect of understanding its activity. For example, studies on other derivatives have demonstrated how the nature and position of substituents affect activity wikipedia.orgnih.gov.
Computational Chemistry in SAR Studies of this compound
Computational chemistry techniques play a vital role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting biological activity preprints.orgsemanticscholar.orgwindows.net.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound or its analogues) when bound to a protein target preprints.orgsemanticscholar.orgwindows.netscienceopen.commdpi.comresearchgate.netresearchgate.netnih.govmdpi.com. This method helps to understand how a molecule interacts with the binding site of a protein, identifying key residues involved in binding and estimating the binding affinity scienceopen.commdpi.comresearchgate.netresearchgate.netnih.gov. Molecular docking studies involving Sterenin M, a related compound, have been conducted to assess its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro) windows.netmdpi.comresearchgate.netresearchgate.netnih.gov. These studies involved docking Sterenin M into the active site of Mpro and analyzing the predicted binding interactions and binding energy windows.netresearchgate.netresearchgate.netnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate a molecule's structural and physicochemical properties with its biological activity preprints.orgslideshare.netsemanticscholar.orgwindows.netscienceopen.com. QSAR models can be used to predict the activity of new, untested compounds and to identify the molecular descriptors that are most important for activity collaborativedrug.compreprints.orgslideshare.netsemanticscholar.orgwindows.net. These models can help prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process oncodesign-services.compreprints.orgslideshare.net. Studies have applied QSAR analysis to fungal compounds, including Sterenin L and Sterenin K, to analyze their properties and predict activity against targets like TXNIP scienceopen.com. QSAR analysis utilizes various molecular descriptors, such as topological polar surface area (TPSA) and log P, to build predictive models slideshare.netscienceopen.com.
High-Throughput Screening and Analogue Prioritization
High-throughput screening (HTS) plays a crucial role in the early stages of drug discovery and SAR investigations by enabling the rapid evaluation of large libraries of compounds against specific biological targets. For natural products like this compound and its growing number of derivatives, HTS facilitates the identification of active chemotypes and provides initial data points for understanding how structural modifications influence biological activity. This process is essential for prioritizing analogues for further detailed SAR studies and potential optimization.
The application of HTS to this compound and its derivatives typically involves developing miniaturized assays that can be performed in multi-well plates (e.g., 96, 384, or 1536 wells) using automated liquid handling systems and detection technologies. Based on the known biological activities of this compound and related sterenins, relevant HTS assays could include enzyme inhibition assays (such as for α-glucosidase or 11β-hydroxysteroid dehydrogenase type 1) or cell-based assays depending on the targeted pathway. The goal is to quickly identify compounds that exhibit a desired level of activity (hits) from a large collection of natural isolates, semi-synthetic modifications, or synthetic analogues.
A key aspect of HTS is the robust analysis of the generated data to distinguish true hits from false positives. Statistical methods and quality control metrics are applied to ensure the reliability of the screening results. Compounds identified as hits in the primary screen then undergo confirmation testing, often at multiple concentrations, to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
Analogue prioritization follows the hit confirmation stage and involves selecting the most promising compounds for further characterization and optimization. This prioritization is heavily guided by the emerging SAR data. For this compound derivatives, preliminary SAR insights, such as the importance of the isoprenyl group or specific functional groups like a carbonyl on the B-ring for α-glucosidase inhibition, would inform which structural classes or individual compounds warrant further investigation.
Computational methods, such as molecular docking and virtual screening, are increasingly integrated into the HTS and prioritization workflow. These methods can screen large virtual libraries of compounds based on their predicted binding affinity to a target protein, thereby prioritizing compounds for experimental HTS or guiding the design of new analogues. For instance, Sterenin M, an isoprenylated depside derivative, was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through a virtual screening approach of fungal metabolites. This study involved molecular docking to assess binding interactions and molecular dynamics simulations to evaluate the stability of the compound-protein complex, providing a basis for prioritizing Sterenin M for potential in vitro and in vivo validation.
Detailed research findings from HTS and subsequent validation studies on this compound derivatives would typically be presented in data tables summarizing the activity of screened compounds. An illustrative example of such data, focusing on hypothetical α-glucosidase inhibition by a small panel of this compound analogues, is shown below:
| Compound | Structure Type | IC50 (µM) vs. α-Glucosidase | Notes on Structural Variation |
| This compound | Isoindolinone alkaloid | 25.10 | Reference compound |
| Sterenin B | Isoindolinone alkaloid | 12.32 | Structural difference from this compound |
| Sterenin C | Isoindolinone alkaloid | 3.31 | Most potent isoindolinone tested |
| Sterenin E | Isoprenylated depside | 7.62 | Contains isoprenyl group, B-ring carbonyl |
| Sterenin J | Isoprenylated depside | 36.64 | Structural difference from Sterenin E |
| Analogue X | Synthetic derivative | 1.55 | Hypothetical, optimized structure |
Note: IC50 values for Sterenins A, B, C, E, and J are based on reported data. Analogue X is illustrative.
In the case of Sterenin M as a potential Mpro inhibitor, prioritization was based on computational predictions of binding affinity and stability. The study highlighted specific interactions, such as hydrogen bonds with His41 and Glu166, and Pi-Sulfur interaction with Cys145 in the Mpro active site, which are critical for inhibitory activity. This type of detailed interaction analysis, derived from computational or experimental binding studies, is crucial for prioritizing analogues and guiding further chemical synthesis and modification to enhance potency and selectivity.
The prioritization process also considers factors beyond potency, such as the novelty of the chemical scaffold, synthetic accessibility of analogues, and potential for further structural optimization based on predicted or observed SAR trends. High-throughput screening, combined with detailed SAR analysis and computational approaches, thus provides a powerful engine for discovering and prioritizing promising this compound derivatives for potential therapeutic applications.
Advanced Analytical Methodologies for Research on Sterenin a
Quantitative and Qualitative Analytical Techniques for Sterenin A in Complex Matrices
The analysis of this compound in complex biological extracts or fermentation broths requires robust methods capable of separating the target compound from numerous co-eluting substances. Chromatography coupled with various detection systems forms the cornerstone of these analytical strategies, allowing for both the identification (qualitative) and measurement (quantitative) of this compound.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying compounds in a mixture thermofisher.comtorontech.com. The separation is achieved by the differential interaction of analytes with a stationary phase as they are carried through a column by a mobile phase thermofisher.comtorontech.com. For this compound, which is reported to be a glycoside and a fungal metabolite nih.gov, HPLC is a suitable method due to its ability to handle polar and non-volatile compounds wikipedia.orgthermofisher.com.
Diverse detection systems can be coupled with HPLC to enhance its analytical power. Ultraviolet-Visible (UV-Vis) detectors are commonly used when the analyte has a chromophore that absorbs light in the UV-Vis range. Diode Array Detectors (DAD) provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Refractive Index (RI) detectors are useful for compounds that lack strong UV absorption. For compounds like this compound, which may be present in complex mixtures from biological sources, more selective and sensitive detectors are often preferred. The preparation of samples for HPLC typically involves filtration to remove particulates torontech.com. Analytical HPLC has been used to confirm the purity of related compounds, such as Sterenin D, using a C18 analytical column and isocratic elution, indicating similar approaches would be applicable to this compound .
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds technologynetworks.cominnovatechlabs.com. In GC, the sample is vaporized and carried by an inert gas through a column, where components separate based on their boiling points and interaction with the stationary phase technologynetworks.cominnovatechlabs.com. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and provides fragmentation patterns that aid in structural identification technologynetworks.com.
GC-MS is particularly effective for the analysis of steroids and their derivatives after derivatization to make them volatile springernature.com. While this compound is a glycoside nih.gov and not inherently volatile, it is conceivable that volatile derivatives could be synthesized for GC-MS analysis, although this is not explicitly mentioned in the provided search results. GC-MS can be used for both qualitative identification and quantitative analysis of compounds, often employing selected ion recording (SIR) for increased sensitivity and specificity apt-int.com. The application of GC-MS to this compound would depend on the feasibility of preparing suitable volatile derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are highly sensitive and selective techniques widely used for the analysis of polar and non-volatile compounds, including natural products and metabolites, in complex matrices wikipedia.orgthermofisher.comtechnologynetworks.com. LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry wikipedia.org. LC-MS/MS adds a layer of selectivity and sensitivity by performing multiple stages of mass analysis, typically involving fragmentation of parent ions and analysis of the resulting fragment ions technologynetworks.comnih.gov.
LC-MS/MS is particularly valuable for trace analysis, allowing for the detection and quantification of analytes present at very low concentrations technologynetworks.comnih.gov. This is crucial when studying compounds like this compound that may be produced in small quantities by the source organism or need to be detected in biological samples. LC-MS/MS provides molecular weight information and structural insights through fragmentation patterns, aiding in the confident identification of this compound and its potential metabolites technologynetworks.com. Sample preparation, such as liquid-liquid extraction or solid-phase extraction, is often necessary to isolate and concentrate the analyte from complex biological matrices before LC-MS/MS analysis technologynetworks.com. LC-ESI-MS/MS analysis has been used in studies involving other Sterenin compounds, suggesting its applicability to this compound researchgate.net.
Metabolomic Approaches for this compound Profiling in Producing Organisms
Metabolomics is a comprehensive approach to study the complete set of metabolites present within a biological system asm.org. Untargeted metabolomics aims to detect and identify as many metabolites as possible, providing a global snapshot of the metabolic state. This approach is highly valuable for profiling secondary metabolites, such as this compound, in producing organisms like fungi.
Untargeted metabolomic analyses using techniques like UPLC-HR-ESI-MS have been applied to study the metabolic profiles of Stereum hirsutum, the fungal source of this compound asm.org. These studies can reveal the abundance and diversity of secondary metabolites produced under different conditions, including the identification of novel compounds. By comparing the metabolomic profiles of wild-type organisms and genetically modified strains, researchers can gain insights into the regulation and production of specific metabolites like this compound asm.org. High-resolution mass spectrometry is essential in metabolomics to accurately determine the mass of detected molecular species, including different isotopes and adduct peaks, to represent individual metabolites asm.org.
Isotopic Labeling and Tracing in Biosynthetic Pathway Elucidation
Isotopic labeling is a fundamental technique used to elucidate the biosynthetic pathways of natural products beilstein-journals.orgnih.govboku.ac.at. This involves introducing precursors containing stable isotopes (such as ¹³C, ²H, or ¹⁵N) into the biological system and tracing their incorporation into the target compound beilstein-journals.orgnih.govtaylorandfrancis.com. By analyzing the distribution of the isotopes in the final product, researchers can infer the sequence of enzymatic reactions and the origin of different atoms in the molecule beilstein-journals.orgboku.ac.at.
While the provided search results discuss the general principles and applications of isotopic labeling in biosynthesis studies, particularly for terpenes and polyketides beilstein-journals.orgnih.govboku.ac.atnih.gov, there is no specific information available regarding the use of isotopic labeling to elucidate the biosynthetic pathway of this compound. However, given that this compound is a natural product, likely a polyketide or a hybrid polyketide as suggested for related compounds asm.org, isotopic labeling with precursors like [¹³C]-acetate or [¹³C]-propionate would be a relevant approach to investigate its biosynthesis. Analysis of the labeling patterns in this compound would typically be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) beilstein-journals.org.
Development of Robust Bioanalytical Assays for this compound and its Metabolites
Bioanalytical assays are crucial for the quantitative determination of a compound and its metabolites in biological matrices, such as plasma, urine, or tissue extracts celerion.combiopharmaservices.com. The objective of validating a bioanalytical assay is to ensure it is suitable for its intended purpose, providing accurate and reliable data celerion.com. These assays are essential for various research applications, including pharmacokinetic studies and investigations into the biological activity of the compound.
Future Directions and Interdisciplinary Perspectives in Sterenin a Research
Unraveling Undiscovered Biological Targets and Pathways
Future research on Sterenin A aims to fully elucidate its biological targets and the cellular pathways it modulates. While some activities have been noted, a comprehensive understanding of its molecular mechanisms of action is still developing. Identifying specific protein interactions and downstream signaling cascades will be crucial for defining its therapeutic potential and minimizing off-target effects. This involves employing advanced biochemical and cell biology techniques to pinpoint direct binding partners and map the affected biological networks. Understanding these interactions at a detailed level can reveal novel therapeutic avenues that were not initially apparent based on preliminary activity screenings. Research into natural products often leads to the discovery of compounds with biological activity that can be re-engineered to engage new targets. rsc.org The process of drug discovery typically begins with identifying a suitable biological target, which can be a molecule or pathway involved in disease progression. delta4.ai
Innovations in Stereoselective Total Synthesis of this compound
The structural complexity of natural products like this compound often necessitates sophisticated synthetic strategies, particularly stereoselective methods, to obtain the compound and its analogues. wikipedia.org Future efforts in this area will focus on developing more efficient, cost-effective, and environmentally sustainable total synthesis routes. Innovations in stereoselective catalysis and methodology will be key to controlling the absolute and relative stereochemistry of this compound's chiral centers, ensuring the production of pure enantiomers or diastereomers, which is critical for biological evaluation and potential therapeutic use. rsc.orgrsc.org Developing convergent synthesis strategies and exploring flow chemistry approaches could also enhance the scalability and practicality of this compound synthesis. Total synthesis is a vital tool in organic chemistry for testing new methods and in medicinal chemistry for creating bioactive compounds. wikipedia.org
Advanced Biosynthetic Engineering for Enhanced Production and Diversification
This compound is produced by fungi, specifically Stereum species. nih.govmdpi.com Biosynthetic engineering offers a powerful approach to enhance the production of this compound and to generate novel derivatives with potentially improved properties. Future research will involve identifying and manipulating the genes and enzymes involved in the this compound biosynthetic pathway. researchgate.netasm.org Techniques such as genetic manipulation of the native fungal producers, heterologous expression of the biosynthetic gene cluster in more tractable hosts, and directed evolution of key enzymes can be employed to increase yield and create structural analogues through engineered biosynthesis. nih.gov Understanding the regulatory mechanisms controlling secondary metabolism in Stereum is also crucial for optimizing production. asm.org Genome mining and bioinformatic methods can help identify relevant gene clusters. researchgate.net
Computational Design and Discovery of Next-Generation Sterenin Analogues
Computational methods are increasingly valuable in drug discovery for designing and identifying novel compounds. sysrevpharm.orgeurofinsdiscovery.com Future research will leverage computational chemistry and in silico screening to design and discover next-generation this compound analogues with enhanced potency, selectivity, or altered biological activities. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and de novo design algorithms can be used to predict the binding affinity of potential analogues to target proteins and guide the synthesis of promising candidates. sysrevpharm.orgeurofinsdiscovery.combiorxiv.orgnih.gov Virtual screening of large chemical libraries can rapidly identify potential hits. delta4.aieurofinsdiscovery.com
Integration of Omics Technologies for Holistic Understanding of this compound Biology
Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic understanding of this compound's effects on biological systems. mpi-cbg.dehumanspecificresearch.orgnih.govuninet.edu Future research will utilize these high-throughput techniques to investigate the global molecular changes induced by this compound treatment. Genomics can reveal genetic factors influencing response, transcriptomics can show changes in gene expression, proteomics can identify altered protein levels and modifications, and metabolomics can profile metabolic changes. nih.govuninet.edu The integration and analysis of these large datasets using bioinformatics will help to build a comprehensive picture of the biological pathways and networks affected by this compound, potentially uncovering new targets and mechanisms. uninet.edu Omics technologies can accelerate the identification of new drug targets and mechanisms. humanspecificresearch.org
Exploring Synergistic Interactions with Other Bioactive Compounds
Investigating the potential synergistic interactions between this compound and other bioactive compounds is another important future direction. genesispub.org Combining this compound with other natural products or synthetic drugs could lead to enhanced efficacy, reduced required doses, or overcome resistance mechanisms. Future research will explore these combinations through in vitro and in vivo studies to identify beneficial synergistic effects. Understanding the mechanisms underlying these interactions, such as effects on bioavailability, target modulation, or pathway interactions, will be key to developing rational combination therapies. genesispub.org Synergistic effects can be observed when compounds interact to produce a combined effect greater than the sum of their individual effects. genesispub.org
Q & A
Basic: What are the structural characteristics of Sterenin A, and how are they confirmed experimentally?
Answer:
this compound (C₁₈H₁₆O₅) is a fungal depside comprising two benzene rings with hydroxyl and carboxyl substituents . Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, resolving ring connectivity and substituent positions.
- X-ray Crystallography : Provides 3D atomic resolution, critical for verifying stereochemistry and bond angles.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
For novel analogs, combine these with UV-Vis spectroscopy to track conjugation effects. Reference fungal metabolite studies for comparative analysis .
Basic: What experimental models are suitable for studying this compound’s biosynthesis in fungal systems?
Answer:
Biosynthesis pathways are typically mapped using:
- Isotopic Labeling : Track carbon flux via ¹³C-glucose incorporation, identifying precursor molecules.
- Gene Knockout Studies : Disrupt putative polyketide synthase (PKS) genes to observe metabolite depletion.
- HPLC-MS Profiling : Compare wild-type and mutant strains to isolate pathway intermediates.
For fungal cultures, optimize growth media (e.g., potato dextrose agar) and extraction protocols to minimize artifact formation .
Advanced: How can researchers resolve contradictory data on this compound’s pharmacological activity across studies?
Answer:
Contradictions often arise from variability in:
- Bioassay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and exposure times.
- Compound Purity : Use HPLC (≥95% purity) and quantify impurities via LC-MS.
- Dose-Response Curves : Apply Hill slope analysis to distinguish true efficacy from nonspecific effects.
Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) and reference negative controls .
Advanced: What methodologies are effective for analyzing this compound’s synergistic interactions with other compounds?
Answer:
Synergy studies require:
- Isobologram Analysis : Quantify interaction indices (e.g., Combination Index <1 indicates synergy).
- High-Throughput Screening : Use robotic platforms to test compound libraries at varying ratios.
- Transcriptomic Profiling : RNA-seq can identify pathways potentiated by combinations.
For in vivo validation, employ murine models with pharmacokinetic monitoring to ensure co-administration efficacy .
Basic: How do researchers isolate this compound from fungal extracts while minimizing degradation?
Answer:
Isolation protocols include:
- Flash Chromatography : Separate crude extracts using gradient elution (e.g., hexane:ethyl acetate).
- Low-Temperature Processing : Reduce thermal degradation by lyophilizing extracts at -50°C.
- Stability Assays : Pre-screen solvents (e.g., avoid DMSO if oxidation-prone) and store isolates in amber vials under nitrogen.
Validate purity at each step via TLC and HRMS .
Advanced: What computational strategies predict this compound’s binding targets and mechanism of action?
Answer:
In silico approaches include:
- Molecular Docking : Use AutoDock Vina to simulate interactions with protein databases (e.g., PDB).
- QSAR Modeling : Correlate substituent patterns (e.g., hydroxyl positioning) with bioactivity data.
- Network Pharmacology : Integrate STRING or KEGG pathways to identify multi-target effects.
Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Basic: What analytical techniques quantify this compound in complex biological matrices?
Answer:
- LC-MS/MS : Offers nanogram-level sensitivity; use deuterated internal standards (e.g., this compound-d₃) for calibration.
- Microplate Fluorescence Assays : Couple with derivatization agents (e.g., dansyl chloride) for rapid quantification.
- SPE (Solid-Phase Extraction) : Pre-concentrate samples using C18 cartridges to enhance detection limits.
For tissue samples, optimize homogenization buffers to prevent matrix interference .
Advanced: How can researchers design robust in vitro and in vivo models to study this compound’s anti-inflammatory properties?
Answer:
- In Vitro : Use LPS-stimulated macrophages (RAW264.7) to measure TNF-α suppression via ELISA.
- In Vivo : Employ DSS-induced colitis models in mice, monitoring colon length and IL-6 levels.
- Dose Optimization : Conduct PK/PD studies to align in vitro IC₅₀ values with plasma concentrations.
Include sham controls and blinded scoring to reduce bias .
Basic: What spectroscopic methods differentiate this compound from its analogs (e.g., Sterenin B–G)?
Answer:
- UV-Vis Spectroscopy : Compare λ_max shifts caused by substituent electronic effects.
- IR Spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches.
- Circular Dichroism (CD) : Resolve enantiomeric differences in chiral centers.
Cross-reference with published spectral libraries for fungal depsides .
Advanced: What strategies address low bioavailability of this compound in preclinical studies?
Answer:
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance solubility and half-life.
- Prodrug Design : Synthesize ester derivatives for improved membrane permeability.
- Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450 vulnerabilities.
Combine with in silico ADMET predictors (e.g., SwissADME) for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
